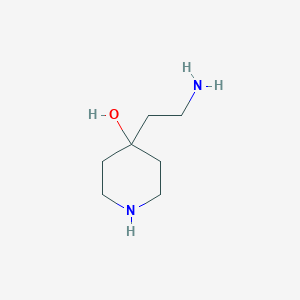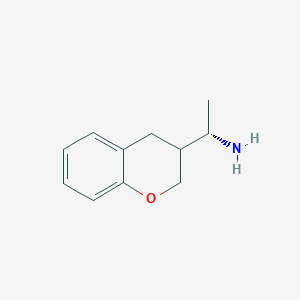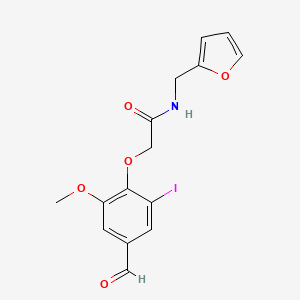
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol: is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.
化学反応の分析
Types of Reactions
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chloro-1-(2,4-dimethoxyphenyl)ethanone, while reduction may produce 2-chloro-1-(2,4-dimethoxyphenyl)ethanol.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethane: Similar structure but without the hydroxyl group.
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1 |
InChIキー |
NNDCBRUQYORDEH-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CCl)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(CCl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)






![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)


